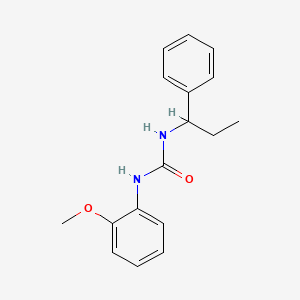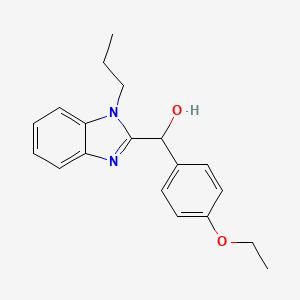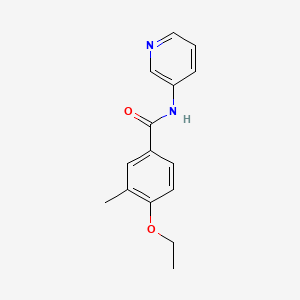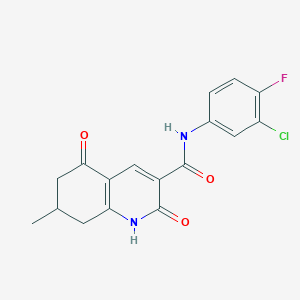
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea, also known as MPPU, is a small molecule that has been studied for its potential therapeutic applications in various fields of medicine. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of MPU is not fully understood, but it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the sigma-1 receptor, MPU may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
MPU has been shown to have a variety of biochemical and physiological effects. In neurology, it has been shown to protect against glutamate-induced excitotoxicity and reduce oxidative stress. In psychiatry, it has been shown to reduce anxiety-like behavior and enhance the effects of antidepressants. In oncology, it has been shown to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPU is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a variety of conditions and can be stored for extended periods of time. However, one limitation of MPU is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for MPU research. In neurology, further studies are needed to determine the optimal dosage and administration route for MPU in the treatment of neurodegenerative diseases. In psychiatry, studies are needed to determine the potential of MPU as a treatment for addiction and other psychiatric disorders. In oncology, studies are needed to determine the efficacy of MPU in combination with other anti-cancer therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of MPU and to develop more water-soluble analogs for use in experimental settings.
Synthesemethoden
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea can be synthesized through a multi-step process involving the reaction of aniline and benzyl isocyanate followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with 2-methoxybenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(1-phenylpropyl)urea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, it has been studied as a potential treatment for anxiety, depression, and addiction. In oncology, it has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-14(13-9-5-4-6-10-13)18-17(20)19-15-11-7-8-12-16(15)21-2/h4-12,14H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMNZWGLAXHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)
![1-{1-[(2,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5485833.png)
![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485843.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485849.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)


![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)

![7-(4-ethoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5485892.png)
![N'-(2-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5485893.png)
![4-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5485909.png)
